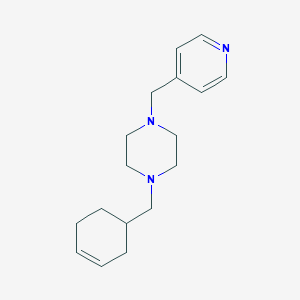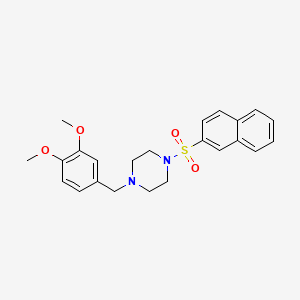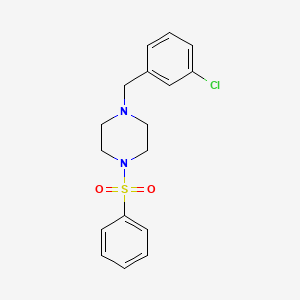
2-(4-Nitrophenyl)-2-oxoethyl 4-bromo-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenyl)-2-oxoethyl 4-bromo-3-nitrobenzoate is an organic compound that features both nitro and bromo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 4-bromo-3-nitrobenzoate typically involves the esterification of 4-bromo-3-nitrobenzoic acid with 2-(4-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl 4-bromo-3-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the bromo group.
Reduction: Amino derivatives of the original compound.
Ester Hydrolysis: 4-bromo-3-nitrobenzoic acid and 2-(4-nitrophenyl)-2-oxoethanol.
Scientific Research Applications
2-(4-Nitrophenyl)-2-oxoethyl 4-bromo-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 4-bromo-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromo group can participate in nucleophilic substitution reactions, modifying the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-3-(2,6-difluorophenyl)diazenyl benzoate: Similar in structure but contains a diazenyl group instead of a nitro group.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring and is studied for its antimicrobial and anticancer properties.
2-Bromo-4-methyl-6-nitrophenol: Similar in having both bromo and nitro groups but differs in the overall structure.
Uniqueness
2-(4-Nitrophenyl)-2-oxoethyl 4-bromo-3-nitrobenzoate is unique due to its combination of nitro and bromo functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C15H9BrN2O7 |
|---|---|
Molecular Weight |
409.14 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 4-bromo-3-nitrobenzoate |
InChI |
InChI=1S/C15H9BrN2O7/c16-12-6-3-10(7-13(12)18(23)24)15(20)25-8-14(19)9-1-4-11(5-2-9)17(21)22/h1-7H,8H2 |
InChI Key |
QYGBIVDVJZVULO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dihydroisoquinolin-2(1H)-yl[1-(naphthalen-1-ylmethyl)piperidin-3-yl]methanone](/img/structure/B10884709.png)
![N-benzyl-1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N-(2-phenylethyl)piperidin-4-amine](/img/structure/B10884712.png)
![2-(Biphenyl-4-yloxy)-1-{4-[(4-methoxyphenoxy)acetyl]piperazin-1-yl}ethanone](/img/structure/B10884713.png)
![2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate](/img/structure/B10884720.png)
![1-{1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}-4-methylpiperazine](/img/structure/B10884721.png)
![1-(Bicyclo[2.2.1]hept-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine](/img/structure/B10884723.png)
![(4-Fluorophenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B10884725.png)


![2-(4-Chlorophenoxy)-1-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B10884747.png)
![1-(4-Ethoxy-3-methoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B10884748.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10884768.png)

![2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)butanamide](/img/structure/B10884780.png)
